molecular formula C7H10F3NO2 B1467105 [1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol CAS No. 915390-63-5

[1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol

Cat. No.: B1467105
CAS No.: 915390-63-5
M. Wt: 197.15 g/mol
InChI Key: MEEBWZOCZXDKOC-UHFFFAOYSA-N
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Description

[1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol: is a chemical compound with the molecular formula C7H10F3NO2 It features a pyrrolidine ring substituted with a trifluoroacetyl group and a methanol group

Properties

IUPAC Name

2,2,2-trifluoro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)11-2-1-5(3-11)4-12/h5,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEBWZOCZXDKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol typically involves the reaction of pyrrolidine derivatives with trifluoroacetic anhydride, followed by reduction to introduce the methanol group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The process may also involve the use of solvents like dichloromethane or tetrahydrofuran to dissolve the reactants and control the reaction environment.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can convert the methanol group to a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, which can affect the trifluoroacetyl group or the pyrrolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group, where nucleophiles such as amines or thiols replace the trifluoroacetyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Amides, thioethers.

Scientific Research Applications

Chemistry: In chemistry, [1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and the role of fluorinated compounds in metabolic pathways.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties.

Industry: In industrial applications, this compound is used in the development of new materials with enhanced properties. For example, it can be used in the synthesis of polymers with improved thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of [1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The pyrrolidine ring provides structural rigidity, which can influence the compound’s overall conformation and its ability to interact with specific molecular pathways.

Comparison with Similar Compounds

  • [1-(Trifluoroacetyl)pyrrolidin-2-yl]methanol
  • [1-(Trifluoroacetyl)pyrrolidin-4-yl]methanol
  • [1-(Trifluoroacetyl)piperidin-3-yl]methanol

Comparison: Compared to its similar compounds, [1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol is unique due to the position of the trifluoroacetyl group on the pyrrolidine ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. For example, the 3-position substitution may result in different steric and electronic effects compared to the 2-position or 4-position, leading to variations in how the compound interacts with molecular targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol
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